molecular formula C18H24N2O2S B162860 (5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one CAS No. 139226-28-1

(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B162860
CAS No.: 139226-28-1
M. Wt: 332.5 g/mol
InChI Key: AKTXOQVMWSFEBQ-LCYFTJDESA-N
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Description

Darbufelone is a novel anti-inflammatory drug known for its dual inhibition of prostaglandin endoperoxide synthase-2 and leukotriene B4 production. This compound has shown significant potential in the treatment of various inflammatory conditions and has been studied for its anticancer properties, particularly in lung cancer .

Preparation Methods

Darbufelone can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the formation of the core structure followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Darbufelone undergoes various chemical reactions, including:

Scientific Research Applications

Darbufelone has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a model compound to study dual inhibition mechanisms and to develop new anti-inflammatory agents.

    Biology: Investigated for its effects on cell viability, cell cycle, and apoptosis in various cell lines.

    Medicine: Explored for its potential in treating inflammatory diseases and certain types of cancer, particularly non-small cell lung cancer.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Darbufelone exerts its effects by inhibiting the activity of prostaglandin endoperoxide synthase-2 and leukotriene B4 production. This dual inhibition reduces the synthesis of pro-inflammatory mediators, thereby alleviating inflammation. The compound also induces cell cycle arrest and apoptosis in cancer cells by up-regulating p27 expression and activating caspase-3 and caspase-8 .

Comparison with Similar Compounds

Darbufelone is unique in its dual inhibition of prostaglandin endoperoxide synthase-2 and leukotriene B4 production. Similar compounds include:

Properties

CAS No.

139226-28-1

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H24N2O2S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13/h7-9,21H,1-6H3,(H2,19,20,22)/b13-9-

InChI Key

AKTXOQVMWSFEBQ-LCYFTJDESA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N=C(S2)N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NC(=N)S2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=N)S2

Synonyms

5-((3,5--bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-imino-4-thiazolidinone methanesulfonate
CI 1004
CI-1004
darbufelone
darbufelone mesylate
PD0136095-73

Origin of Product

United States

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